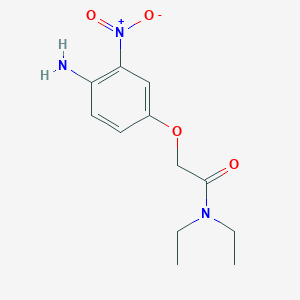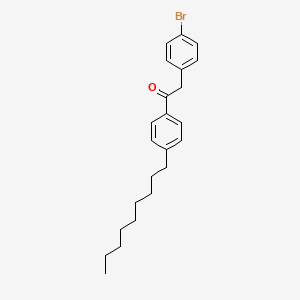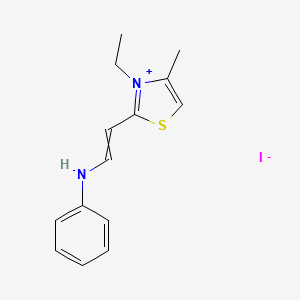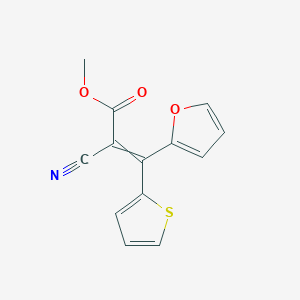![molecular formula C8H16B2O6 B14496896 2,2'-[Butane-1,4-diylbis(oxy)]bis(1,3,2-dioxaborolane) CAS No. 64420-72-0](/img/structure/B14496896.png)
2,2'-[Butane-1,4-diylbis(oxy)]bis(1,3,2-dioxaborolane)
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
2,2’-[Butane-1,4-diylbis(oxy)]bis(1,3,2-dioxaborolane) is an organic compound with the molecular formula C10H18B2O4. This compound is known for its unique structure, which includes two boronate ester groups connected by a butane-1,4-diyl linker. Boronate esters are widely used in organic synthesis, particularly in the formation of carbon-carbon bonds through Suzuki-Miyaura coupling reactions.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 2,2’-[Butane-1,4-diylbis(oxy)]bis(1,3,2-dioxaborolane) typically involves the reaction of butane-1,4-diol with boronic acid derivatives. One common method is the esterification of butane-1,4-diol with 1,3,2-dioxaborolane in the presence of a dehydrating agent such as toluene or benzene. The reaction is usually carried out under reflux conditions to ensure complete conversion.
Industrial Production Methods
On an industrial scale, the production of this compound may involve continuous flow processes to enhance efficiency and yield. The use of automated reactors and precise control of reaction parameters such as temperature, pressure, and reactant concentrations can optimize the production process.
Analyse Des Réactions Chimiques
Types of Reactions
2,2’-[Butane-1,4-diylbis(oxy)]bis(1,3,2-dioxaborolane) undergoes several types of chemical reactions, including:
Oxidation: The boronate ester groups can be oxidized to form boronic acids.
Reduction: Reduction reactions can convert the boronate esters back to the corresponding alcohols.
Substitution: The boronate esters can participate in nucleophilic substitution reactions, where the boron atom is replaced by other nucleophiles.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide or other oxidizing agents are commonly used.
Reduction: Sodium borohydride or lithium aluminum hydride can be employed as reducing agents.
Substitution: Nucleophiles such as amines or thiols can be used in substitution reactions.
Major Products
Oxidation: Boronic acids.
Reduction: Butane-1,4-diol.
Substitution: Various substituted boronate esters.
Applications De Recherche Scientifique
2,2’-[Butane-1,4-diylbis(oxy)]bis(1,3,2-dioxaborolane) has a wide range of applications in scientific research:
Chemistry: It is used as a reagent in Suzuki-Miyaura coupling reactions to form carbon-carbon bonds.
Biology: The compound can be used in the synthesis of biologically active molecules, including pharmaceuticals and agrochemicals.
Industry: The compound is used in the production of polymers and other advanced materials.
Mécanisme D'action
The mechanism of action of 2,2’-[Butane-1,4-diylbis(oxy)]bis(1,3,2-dioxaborolane) involves the formation of boronate complexes with various substrates. The boron atoms in the compound can coordinate with nucleophiles, facilitating the formation of new chemical bonds. This property is particularly useful in catalytic processes such as the Suzuki-Miyaura coupling reaction, where the boronate ester acts as a key intermediate.
Comparaison Avec Des Composés Similaires
Similar Compounds
- Butane-1,4-diylbis(oxy)bis(1,3,2-dioxaborolane)
- 1,4-Butanediol diglycidyl ether
- 1,4-Bis(glycidyloxy)butane
Uniqueness
2,2’-[Butane-1,4-diylbis(oxy)]bis(1,3,2-dioxaborolane) is unique due to its dual boronate ester groups, which provide enhanced reactivity and versatility in chemical synthesis. The presence of the butane-1,4-diyl linker also imparts flexibility to the molecule, allowing it to adopt various conformations and interact with a wide range of substrates.
Propriétés
Numéro CAS |
64420-72-0 |
|---|---|
Formule moléculaire |
C8H16B2O6 |
Poids moléculaire |
229.84 g/mol |
Nom IUPAC |
2-[4-(1,3,2-dioxaborolan-2-yloxy)butoxy]-1,3,2-dioxaborolane |
InChI |
InChI=1S/C8H16B2O6/c1(3-11-9-13-5-6-14-9)2-4-12-10-15-7-8-16-10/h1-8H2 |
Clé InChI |
GRTWGAQONZSCBS-UHFFFAOYSA-N |
SMILES canonique |
B1(OCCO1)OCCCCOB2OCCO2 |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



![4-[(2Z)-5-chloro-2-[(2E)-2-[[5-chloro-3-(4-sulfobutyl)-1,3-benzothiazol-3-ium-2-yl]methylidene]butylidene]-1,3-benzothiazol-3-yl]butane-1-sulfonate;N,N-diethylethanamine](/img/structure/B14496818.png)
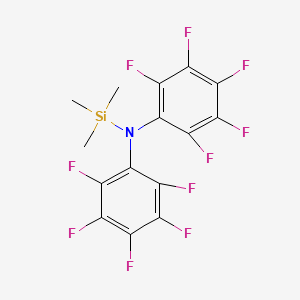
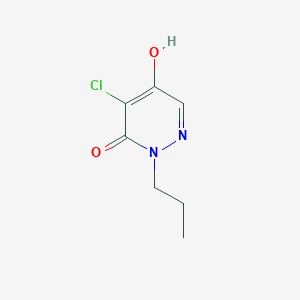
![2,2,3,4,6,7-Hexachlorocyclopenta[b]pyran-5(2H)-one](/img/structure/B14496833.png)

![2-[2-(Acetyloxy)-5-(bromoacetyl)phenoxy]ethyl acetate](/img/structure/B14496858.png)
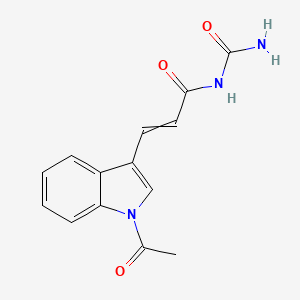
![Methyl 3-[3-(bromomethyl)phenyl]propanoate](/img/structure/B14496872.png)
